molecular formula C10H18ClNO2 B2914758 Methyl 2-azaspiro[4.4]nonane-4-carboxylate hydrochloride CAS No. 2243516-25-6

Methyl 2-azaspiro[4.4]nonane-4-carboxylate hydrochloride

Cat. No.: B2914758
CAS No.: 2243516-25-6
M. Wt: 219.71
InChI Key: XGJWSVJNGFECBX-UHFFFAOYSA-N
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Description

Methyl 2-azaspiro[4.4]nonane-4-carboxylate hydrochloride is a spirocyclic compound featuring a fused bicyclic structure with a nitrogen atom at the 2-position and a methyl ester group at the 4-position. This molecule is part of a broader class of azaspiro compounds, which are characterized by their rigid, three-dimensional architectures that enhance binding specificity to biological targets. Its synthesis typically involves multi-step protocols, including cyclization and functional group transformations, as exemplified by methods for related spiro compounds (e.g., tert-butyl-protected intermediates and subsequent deprotection steps) . The hydrochloride salt form improves solubility for pharmacological applications.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-azaspiro[4.4]nonane-4-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO2.ClH/c1-13-9(12)8-6-11-7-10(8)4-2-3-5-10;/h8,11H,2-7H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGJWSVJNGFECBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CNCC12CCCC2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-azaspiro[4.4]nonane-4-carboxylate hydrochloride typically involves the reaction of appropriate starting materials under controlled conditions. One common method includes the reaction of a spirocyclic amine with methyl chloroformate in the presence of a base to form the desired ester. The reaction is usually carried out in an organic solvent such as dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and yield. The final product is purified through crystallization or chromatography techniques to achieve the required purity standards .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-azaspiro[4.4]nonane-4-carboxylate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Amides or thioesters.

Scientific Research Applications

Methyl 2-azaspiro[4.4]nonane-4-carboxylate hydrochloride is a chemical compound with the molecular formula C10H18ClNO2 and a molecular weight of 219.71 g/mol . It contains a spirocyclic structure featuring an azaspiro[4.4]nonane core .

Scientific Research Applications

While specific applications of this compound are not extensively detailed in the provided search results, some inferences can be drawn from related compounds and contexts:

  • As a Building Block in Synthesis: This compound can serve as an intermediate in the synthesis of more complex molecules, particularly within the realm of pharmaceuticals . The spirocyclic structure is of interest in drug design, and it is used in creating new fluoroquinolones and ciprofloxacin congeners .
  • Pharmaceutical Research: Spiro compounds, including those with azaspiro[4.4]nonane cores, have antibacterial activity and can be used in human and veterinary medicine, as well as agricultural chemicals and food preservatives . They can also be useful against susceptible bacteria or bacteria-like microorganisms include Staphylococcus sp., Streptococcus pyogenes, hemolytic streptococci, entero-cocci, Streptococcus pneumoniae, Neisseria gonorrhoeae, Escherichia coli, Citrobacter sp., Shigella sp., Klebsiella pneumoniae .
  • Antiviral Research: A related compound containing a (S)-2-azaspiro[4,4]nonane-3-carboxylate moiety (MPI60) has demonstrated high antiviral potency and low cellular cytotoxicity .

Data Tables and Case Studies

Mechanism of Action

The mechanism of action of Methyl 2-azaspiro[4.4]nonane-4-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows it to fit into unique binding sites, modulating the activity of the target molecules. This interaction can lead to various biological effects, including inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

The biological and physicochemical properties of azaspiro compounds are highly sensitive to structural modifications. Below is a comparative analysis with key analogs:

Compound Key Structural Features Biological Activity Key Findings References
Methyl 2-azaspiro[4.4]nonane-4-carboxylate hydrochloride 2-azaspiro[4.4]nonane core; methyl ester at position 4 Undocumented in evidence (inference: potential CNS activity based on analogs) Structural rigidity may enhance target selectivity.
N-(4-Methylphenyl)-2-azaspiro[4.4]nonane-1,3-dione 1,3-dione moiety; 4-methylphenyl substituent Anticonvulsant (sc. Met test ED₅₀ = 100 mg/kg) Substituent position (para-methyl) critical for sc. Met efficacy.
N-[(4-Arylpiperazin-1-yl)-alkyl]-2-azaspiro[4.4]nonane-1,3-dione derivatives Ethylene/methylene spacer; arylpiperazine substituent 5-HT1A/5-HT2A receptor modulation (Ki = 2.7–5.1 nM for ethylene analogs) Ethylene spacers enhance 5-HT1A affinity; chloro substituents improve 5-HT2A antagonism.
2-Oxa-7-azaspiro[4.4]nonane-9-carboxylic acid hydrochloride 2-oxa-7-azaspiro core; carboxylic acid group Undocumented (inference: potential metabolic or prodrug applications) Carboxylic acid group may influence bioavailability and binding.
N-(2-Trifluoromethylphenyl)-2-azaspiro[4.4]nonane-1,3-dione 1,3-dione moiety; 2-trifluoromethylphenyl substituent Anticonvulsant (sc. Met test ED₅₀ = 100 mg/kg) Trifluoromethyl group enhances lipophilicity and blood-brain barrier penetration.
Azelastine (4-(p-chlorobenzyl)-2-[N-methyl-perhydroazepinyl]phthalazinone) Non-spiro structure; p-chlorobenzyl and perhydroazepine groups Anti-allergic (histamine antagonism; ED₅₀ = 0.1 mg/kg IV in dogs) Rigid spiro analogs may offer improved histamine receptor selectivity compared to non-spiro compounds.

Pharmacological Profiles

  • Anticonvulsant Activity: N-Phenylamino derivatives with methyl or trifluoromethyl substituents exhibit superior sc. Met test efficacy compared to unsubstituted analogs, highlighting the role of electron-withdrawing groups .
  • Receptor Affinity: Ethylene-linked arylpiperazine derivatives show nanomolar 5-HT1A affinity, whereas methylene-linked analogs are inactive, emphasizing spacer length importance .
  • Anti-Allergic Activity: Non-spiro compounds like azelastine demonstrate potent histamine antagonism, but spiro analogs may reduce off-target effects due to conformational restraint .

Critical Analysis and Implications

The comparison underscores that minor structural changes—such as substituent position, spacer length, and functional groups—profoundly influence biological activity. For example:

  • Substituent Effects : Para-methyl groups enhance anticonvulsant activity, while trifluoromethyl groups improve CNS penetration .
  • Spiro vs.

Biological Activity

Methyl 2-azaspiro[4.4]nonane-4-carboxylate hydrochloride is a compound of significant interest in medicinal chemistry due to its unique spirocyclic structure, which is thought to confer distinct biological properties. This article reviews the current understanding of its biological activity, including antimicrobial, antiviral, and potential therapeutic applications.

  • Molecular Formula : C₁₀H₁₈ClNO₂
  • Molecular Weight : 219.71 g/mol
  • Structure : The spirocyclic framework enhances solubility and reactivity, making it suitable for various biological interactions.

The biological activity of this compound is believed to involve interactions with specific molecular targets, including enzymes and receptors. The compound may modulate the activity of these targets through binding interactions, although detailed mechanisms remain to be fully elucidated.

Antimicrobial Activity

Recent studies have indicated that this compound exhibits antimicrobial properties against various pathogens. For instance:

  • Activity Against ESKAPE Pathogens : Compounds derived from the azaspiro framework have shown effectiveness against several ESKAPE pathogens, including Staphylococcus aureus and Enterococcus faecalis, although they were less effective against Pseudomonas aeruginosa .

Antiviral Activity

Preliminary investigations suggest that this compound may possess antiviral properties. One study highlighted a derivative containing the azaspiro structure that demonstrated high antiviral potency with low cytotoxicity in vitro, indicating its potential as a therapeutic candidate for viral infections .

Study on Matrix Metalloproteinase Inhibition

Research has also explored the role of related compounds in inhibiting matrix metalloproteinases (MMPs), which are implicated in various diseases, including cancer. A study reported that certain azaspiro derivatives exhibited moderate inhibitory activity against MMP-2 and MMP-9, suggesting potential applications in cancer therapy .

Structure-Activity Relationship (SAR)

A comprehensive analysis of structure-activity relationships has been conducted to optimize the biological efficacy of azaspiro compounds. Modifications to the spirocyclic structure can significantly impact their pharmacological profiles, highlighting the importance of structural design in drug development .

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesUnique Properties
Methyl 2-piperidinecarboxylatePiperidine ringKnown for analgesic properties
Methyl 1-pyrrolidinecarboxylatePyrrolidine ringExhibits strong neuroprotective effects
Methyl 2-thiazolidinecarboxylateThiazolidine ringRecognized for anti-inflammatory properties
This compound Spirocyclic structurePotential antimicrobial and antiviral activities

The unique spirocyclic structure of this compound distinguishes it from other compounds, potentially leading to unique biological activities not observed in related structures.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Methyl 2-azaspiro[4.4]nonane-4-carboxylate hydrochloride?

  • Methodology : The synthesis of spirocyclic compounds typically involves ring-closure strategies. For example, ab initio molecular orbital calculations (HF/3-21G and MP2/6-311G levels) have been used to optimize the geometry of intermediates in analogous 2-azaspiro[4.5]decane systems, where N-allyl-N-methoxy benzamides undergo cyclization via phenoxenium cation intermediates . For esterification, methyl carboxylate derivatives can be prepared via acid-catalyzed esterification of the corresponding carboxylic acid, followed by hydrochloride salt formation under anhydrous HCl conditions .

Q. How can the compound be characterized using spectroscopic and chromatographic methods?

  • Methodology :

  • NMR and Mass Spectrometry : Use 1^1H/13^13C NMR to confirm the spirocyclic structure and ester group. High-resolution mass spectrometry (HRMS) validates the molecular formula.
  • HPLC : Employ high-performance liquid chromatography (e.g., Chromolith or Purospher® STAR columns) with UV detection (λmax ~255 nm for analogous compounds) to assess purity ≥98% .
  • X-ray Crystallography : If crystalline, single-crystal XRD resolves stereochemistry and hydrogen-bonding patterns in the hydrochloride salt .

Q. What are the stability and optimal storage conditions for this compound?

  • Methodology : Store as a crystalline solid at -20°C in airtight containers under inert gas (e.g., argon) to prevent hygroscopic degradation. Stability data for similar spirocyclic hydrochlorides indicate ≥5-year integrity under these conditions . Conduct accelerated stability studies (40°C/75% RH for 6 months) to validate shelf life under ICH guidelines.

Advanced Research Questions

Q. How can computational methods predict the compound’s reactivity and interaction with biological targets?

  • Methodology :

  • Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to predict nucleophilic/electrophilic sites.
  • Molecular Dynamics (MD) : Simulate binding to enzymes (e.g., serotonin receptors) using docking software (AutoDock Vina) and compare with experimental IC50 values from in vitro assays .
  • Pharmacophore Modeling : Map functional groups (e.g., carboxylate, azaspiro ring) to identify structural motifs critical for activity .

Q. What strategies resolve contradictions in structure-activity relationship (SAR) studies for spirocyclic compounds?

  • Methodology :

  • Isosteric Replacement : Substitute the methyl carboxylate group with ethyl or tert-butyl esters to assess steric/electronic effects on bioavailability .
  • Stereochemical Analysis : Synthesize enantiomers (e.g., using chiral HPLC) and compare their potency in enzyme inhibition assays. For example, cis/trans hydroxyproline derivatives show divergent biological activities .
  • In Vitro/In Vivo Correlation : Validate SAR using murine models (e.g., serotonin depletion studies) to reconcile discrepancies between biochemical and phenotypic data .

Q. How can the compound’s pharmacokinetic profile be optimized for CNS-targeted therapies?

  • Methodology :

  • Blood-Brain Barrier (BBB) Penetration : Modify logP (via substituent tuning) to balance hydrophilicity and membrane permeability. Analogous compounds (e.g., PCPA methyl ester hydrochloride) achieve CNS uptake via passive diffusion .
  • Metabolic Stability : Use liver microsome assays to identify metabolic hotspots (e.g., ester hydrolysis) and introduce fluorinated or deuterated groups to block degradation .
  • Toxicity Screening : Conduct Ames tests and hERG channel binding assays to prioritize derivatives with minimal off-target effects .

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